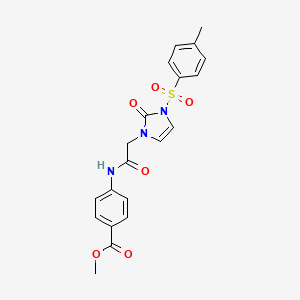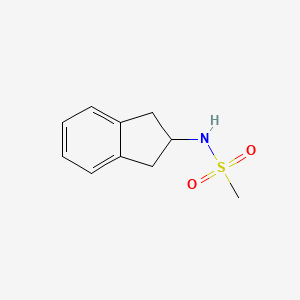
2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, phenyl ring, and chlorobenzyl group would each contribute to the overall structure. The presence of the nitrogen atoms in the tetrazole ring and the ureido group could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The tetrazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions . The ureido group could also be involved in reactions, particularly those involving the formation or breaking of amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the size and shape of the molecule, the types and locations of functional groups, and the presence of polar or charged atoms could affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Research on compounds with a similar structural framework, such as imidazotetrazines, has shown promising antitumor effects. For example, studies on 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have demonstrated curative activity against L-1210 and P388 leukemia, suggesting a potential for prodrug modifications to enhance therapeutic outcomes (Stevens et al., 1984).
Chemical Synthesis and Molecular Properties
The synthesis of related tetrazole derivatives, including studies on their dynamic properties and rotational energy barriers, offers insights into the design and optimization of new compounds for various applications. Investigations into the synthesis of new 5-(2-x-phenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamides have revealed significant insights regarding the rotational dynamics around the C-N bond, highlighting the influence of structural modifications on molecular behavior (Farrokhzadeh et al., 2021).
Molecular Docking and Antimicrobial Evaluation
Compounds with tetrazole and thiophene moieties have been synthesized and evaluated for their antimicrobial properties, showcasing the broad application of tetrazole derivatives in developing new antimicrobial agents. These studies not only highlight the potential therapeutic applications but also underscore the importance of structural diversity in enhancing biological activity (Talupur et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methylcarbamoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c1-25(2)17(27)16-22-24-26(23-16)15-9-7-14(8-10-15)21-18(28)20-11-12-3-5-13(19)6-4-12/h3-10H,11H2,1-2H3,(H2,20,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZFIUUKAVHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)


![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)


![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)
![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)

![5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)